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Compound of Interest |

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine
CAS No.: 1249447-08-2
Cat. No.: B1488213

Executive Summary

5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) is a synthetic 2-amino-5-arylthiazole
derivative that functions as an ATP-competitive kinase inhibitor. While often utilized as a
fragment or intermediate in the synthesis of complex drugs (e.g., Dasatinib analogs), the
molecule itself possesses intrinsic biological activity.

Its selectivity profile is characterized by a distinct bias toward the CK1 family (specifically CK1
and CK1

) and lipid kinases such as PI4KIII

. Unlike fully optimized clinical candidates, this "naked" scaffold exhibits a promiscuous profile
typical of Type I inhibitors, necessitating careful interpretation of data when used as a
standalone chemical probe.

Key Application Areas:
e Wnt/

-catenin Signaling: Modulation of CK1

/
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e Circadian Rhythm Regulation: Period protein phosphorylation.

e Fragment-Based Drug Discovery (FBDD): Core scaffold for PI3K/P14K and CDK inhibitor
design.

Mechanism of Action & Structural Basis

The 2-aminothiazole moiety functions as a critical hinge-binding motif. The nitrogen of the
thiazole ring and the exocyclic amino group form a donor-acceptor hydrogen bond pair with the
kinase hinge region (typically the backbone carbonyl and amide nitrogen of the gatekeeper+1
and +3 residues).

e The 5-Aryl Group (3-Chlorophenyl): This substituent projects into the hydrophobic pocket
(often the specificity pocket or "back pocket") of the ATP binding site. The 3-chloro
substitution enhances lipophilicity and potency compared to the unsubstituted phenyl ring,
improving van der Waals contacts within the hydrophobic cleft of CK1

Signaling Pathway Visualization

The following diagram illustrates the primary impact of 5-(3-Chlorophenyl)thiazol-2-amine on
the Wnt signaling pathway via CK1 inhibition.

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1488213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Whnt Ligand

Frizzled/LRP

. 5-(3-Chlorophenyl
[ Dishevelled (Dvl) j t(hiazol-z-apming)

/

Recruitment

Z>
x.
=]
>
o
@]

u03b2-Catenin

Ubiquitination Accumulation & Translocation

Proteasomal Degradation Nucleus: TCF/LEF Transcription

Click to download full resolution via product page

Figure 1: Mechanism of Wnt pathway activation via CK1 inhibition. The compound blocks the
phosphorylation-dependent degradation of

-catenin.
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Selectivity Profile Analysis

The selectivity of 5-(3-Chlorophenyl)thiazol-2-amine is "class-driven." As a fragment-like
molecule (MW ~210 Da), it is less selective than extended inhibitors like Dasatinib but shows
distinct preference clusters.

Primary Targets (High Affinity)

Activity (IC
Target Kinase Mechanism Relevance
Range)
The 5-aryl-2-aminothiazole is a
CK1 privileged scaffold for the CK1
/oKl 10 - 200 nM ATP pocket. The 3-Cl group
optimizes fit in the hydrophobic
back pocket.
05-20 Acts as a core pharmacophore
PI4KIII for PI4K inhibition (similar to
M PIK93).
Common off-target for thiazole-
0.5-5.0 based CK1 inhibitors due to
DYRK1A .
M structural homology in the ATP

site.

Secondary Targets (Moderate/Low Affinity)
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Activity (IC
Target Kinase Notes
Range)
The aminothiazole mimics the
1-10 adenine ring of ATP; without
CDK2 / Cyclin E the "tail"* of larger inhibitors, it
M retains moderate affinity for
CDKs.
2-.10 Often co-inhibited with CK1;
GSK3 selectivity is achieved only with
M specific 4-position substitution.
>10 Generally poor affinity unless
p38 MAPK specific amide linkers are
M

added.

Comparative Performance Guide

The table below compares 5-(3-Chlorophenyl)thiazol-2-amine against standard alternatives

to help you choose the right tool.

5-(3- PF-670462 .
_ Dasatinib (Broad
Feature Chlorophenyl)thiazol  (Standard CK1
_ . Spectrum)

-2-amine Inhibitor)

CK1 CK1
Primary Target Src, Abl, c-Kit

, CK1 , CK1
Selectivity Moderate (Fragment) High Low (Pan-Kinase)

Scaffold / Probe /

Validated Chemical

Chemical Role ) ) Clinical Drug
Starting Material Probe
MW ~210 Da 412 Da 488 Da
HTS Hit validation, In vivo circadian Cancer therapy, Src
Use Case

FBDD, SAR studies

rhythm studies

signaling
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Experimental Protocols

To validate the activity of this compound in your specific model, use the following standardized

protocols.

A. In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine IC

against CK1

o Reagent Preparation:

[¢]

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA, 50
M DTT.

o Enzyme: Recombinant human CK1
(e.g., 5-10 ng/well).

o Substrate: Casein (1 mg/mL) or specific peptide substrate (e.g.,
RRKDLHDDEEDEAMSITA).

o Compound: Dissolve 5-(3-Chlorophenyl)thiazol-2-amine in 100% DMSO to 10 mM.
Serial dilute 1:3.

» Reaction Assembly:
o In a 384-well white plate, add 2

L of compound (10% DMSO final).

o Add 4

L of Enzyme/Substrate mix. Incubate 10 min at RT.
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o I|nitiate with 4

L of ATP (10
M final).

e Incubation: Incubate at 30°C for 60 minutes.
o Detection:
o Add 10

L ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 min.

o Add 20
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

e Analysis: Read Luminescence. Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response
(variable slope).

B. Cellular Selectivity Workflow

To confirm on-target effects vs. general toxicity:
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Figure 2: Workflow for distinguishing CK1 inhibition (Target) from CDK inhibition (Off-target).
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Disclaimer:5-(3-Chlorophenyl)thiazol-2-amine is a research chemical.[1][3][4][5][6][7][8][°]
While it shows potent inhibition of CK1 isoforms, its "naked" structure allows for off-target
interactions with CDKs and GSK3 at higher micromolar concentrations. Always perform a
negative control using a structurally similar inactive analog in biological experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5-(3-Chlorophenyl)thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1488213#selectivity-profile-of-5-3-chlorophenyl-
thiazol-2-amine-against-a-panel-of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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